N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Description
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a substituted furan core. Its structure includes:
- Furan ring: Substituted at positions 3, 4, and 5 with a cyano group (-CN) and two 4-methoxyphenyl groups.
- Acetamide side chain: Attached to the furan’s 2-position, terminating in a 3,4-dimethoxyphenyl moiety.
Properties
IUPAC Name |
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-33-21-10-6-19(7-11-21)27-23(17-30)29(37-28(27)20-8-12-22(34-2)13-9-20)31-26(32)16-18-5-14-24(35-3)25(15-18)36-4/h5-15H,16H2,1-4H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBOVIGATJTPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring through a cyclization reaction, followed by the introduction of cyano and methoxy groups via substitution reactions. The final step involves the acylation of the furan ring to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide exhibits significant antituberculosis effects. It acts as an intermediate in synthesizing isoquinoline derivatives known for their antimicrobial properties. The methoxy groups may enhance its interaction with biological targets, increasing its efficacy against various pathogens.
Anticancer Potential
Research has also suggested that this compound may possess anticancer properties. In vitro assays have shown promising results in inhibiting the proliferation of cancer cells. The structural features of the compound facilitate interactions with specific enzymes and receptors involved in cancer cell growth and survival.
Case Studies
- Antituberculosis Activity : A study conducted on derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis. The results indicated that modifications to the methoxy groups could lead to enhanced efficacy against resistant strains.
- Anticancer Research : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction through caspase activation pathways.
Mechanism of Action
The mechanism of action of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide
- Structural Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenoxy moiety.
- Reduced hydrogen-bonding capacity due to the absence of methoxy groups may impact solubility or target recognition.
- Key Data: No direct biological data are provided, but the chloro group’s electron-withdrawing nature could enhance metabolic stability .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Features a benzamide core linked via ethylamine to a 3,4-dimethoxyphenyl group.
- Implications :
- The ethylamine linker increases flexibility compared to the rigid furan core of the target compound.
- Benzamide derivatives are often associated with protease or kinase inhibition, suggesting divergent biological targets.
- Key Data : Synthesized in 80% yield with a melting point of 90°C; NMR data confirmed structural integrity (Tables 1 and 2 in ) .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide
- Structural Differences: Incorporates a sulfonylisobutylamino-phenoxy group alongside the 3,4-dimethoxyphenyl-ethylacetamide backbone.
- Demonstrated ACE2 inhibition with a docking score of -5.51 kcal/mol, suggesting utility in viral entry inhibition.
- Key Data : Docking score indicates moderate binding affinity; structural complexity may reduce synthetic yield compared to simpler analogs .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences : Substitutes the furan core with a dihydropyrazol ring and replaces methoxy groups with chlorine atoms.
- Crystal structure analysis reveals three conformers with dihedral angles (54.8°–77.5°) between dichlorophenyl and pyrazol rings, highlighting conformational flexibility.
- Key Data : Synthesized via carbodiimide coupling; melting point 473–475 K. Hydrogen-bonding networks stabilize dimers, which could influence crystallinity and solubility .
Biological Activity
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity based on various studies and findings.
Structural Characteristics
The compound features a complex structure that includes:
- Furan ring : A five-membered aromatic ring with oxygen.
- Cyano group : A nitrile functional group that enhances biological activity.
- Methoxyphenyl substituents : Two methoxy groups attached to phenyl rings, which can influence the compound's solubility and reactivity.
The molecular formula is with a molecular weight of approximately 403.5 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
-
Antimicrobial Activity :
- The compound has shown promising results against various pathogens. For instance, it demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
- Minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for some derivatives, indicating potent antimicrobial properties .
-
Anticancer Potential :
- Several derivatives of this compound have been screened for anticancer activity against various cancer cell lines. For example, compounds derived from similar structures exhibited IC50 values as low as 0.39 µM against HCT116 cell lines and 1.88 µM against MCF-7 breast cancer cells .
- The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of specific kinases involved in cell proliferation .
- Enzyme Inhibition :
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound alongside standard antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated that the compound exhibited synergistic effects when combined with these antibiotics, enhancing their effectiveness against resistant strains .
Case Study 2: Anticancer Screening
In a screening conducted by the National Cancer Institute (NCI), derivatives of this compound were tested against a panel of over sixty cancer cell lines. Notably, certain derivatives showed significant cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
